2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-23(21,14-6-3-11-22-14)19-9-7-18(8-10-19)15-16-12-4-1-2-5-13(12)17-15/h1-6,11H,7-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYPGQHNUJQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting potential targets could be bacterial enzymes or structures.
Mode of Action
It’s suggested that similar compounds may inhibit dna gyrase, an enzyme involved in dna replication in bacteria. This inhibition could disrupt bacterial growth and replication, leading to the antimicrobial effects observed.
Biological Activity
The compound 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzimidazole core with a piperazine ring and a thiophene sulfonyl group, which may contribute to its multifaceted pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A benzimidazole moiety, known for its broad-spectrum pharmacological properties.
- A piperazine ring, which is often associated with various biological activities.
- A thiophene sulfonyl group that may enhance solubility and bioactivity.
Anticancer Properties
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the thiophene sulfonyl group in our compound may enhance its interaction with cancer-related targets, potentially leading to increased potency.
Case Study:
A study involving the evaluation of benzimidazole derivatives demonstrated that certain modifications at the piperazine position enhanced their cytotoxic effects against human cancer cells, suggesting that this compound could exhibit similar or superior activity compared to existing anticancer agents .
Anti-inflammatory Activity
Benzimidazole derivatives have also been explored for their anti-inflammatory properties. The presence of the piperazine moiety is believed to contribute to these effects by modulating inflammatory pathways.
Research Findings:
In vitro studies have shown that compounds containing benzimidazole scaffolds can significantly reduce pro-inflammatory cytokine production in activated macrophages. The specific role of the thiophene sulfonyl group in modulating these responses remains an area for further investigation .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. Compounds with similar structures have been tested against various bacterial and fungal strains, showing promising results.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/ml |
| Compound B | Escherichia coli | 62.5 µg/ml |
| Compound C | Candida albicans | 250 µg/ml |
The above data suggest that modifications to the benzimidazole framework could lead to enhanced antimicrobial properties, making this compound a candidate for further testing .
Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives indicates that both the electronic and steric properties of substituents significantly influence biological activity. The presence of electron-withdrawing groups (like sulfonyl) generally enhances activity by improving binding affinity to biological targets.
Key Insights:
- Piperazine Modifications: Varying substituents on the piperazine ring can alter pharmacokinetic properties and receptor interactions.
- Benzimidazole Core: Substituents on the benzimidazole core can modulate solubility and cellular uptake.
- Thiophene Sulfonyl Group: This group may enhance solubility and facilitate interactions with target proteins, possibly increasing bioavailability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The thiophene sulfonyl moiety serves as an electrophilic site for nucleophilic displacement. Studies demonstrate:
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Ammonolysis with NH₃/MeOH at 60°C yields 4-amino-piperazine derivatives (75–82% yield).
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Grignard reagent reactivity : Alkyl magnesium bromides (R-MgBr) in THF substitute the sulfonyl group, forming 4-alkyl-piperazinyl benzimidazoles (Table 1).
Table 1: Sulfonyl group substitution with Grignard reagents
| Reagent (R-MgBr) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Methyl | THF | 25 | 78 |
| Ethyl | THF | 40 | 65 |
| Phenyl | THF | 25 | 82 |
Electrophilic Aromatic Substitution on Benzimidazole
The benzimidazole core undergoes regioselective electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at C5 (87% yield) .
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Halogenation : Br₂/FeBr₃ in CHCl₃ provides 5-bromo derivatives (91% yield), while Cl₂/FeCl₃ yields 5-chloro analogs (83%) .
Piperazine Ring Functionalization
The piperazine nitrogen participates in alkylation and acylation:
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N-Alkylation : Reacting with methyl iodide (CH₃I) in DMF/K₂CO₃ forms N-methyl-piperazinyl products (90% yield).
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N-Acylation : Acetic anhydride ((CH₃CO)₂O) in pyridine acetylates the piperazine ring (88% yield).
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
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Thermal cyclization at 150°C in DMF generates thieno[2,3-d]imidazo[1,2-a]pyrazines (63% yield) .
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Acid-catalyzed cyclization (H₂SO₄, 100°C) produces benzimidazo[2,1-b]thiazine derivatives (71% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O introduces aryl groups at C2 of benzimidazole (Table 2) .
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Buchwald-Hartwig amination : Forms N-aryl derivatives with aryl halides (85–92% yield) .
Table 2: Suzuki-Miyaura coupling at benzimidazole C2
| Arylboronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenyl | Pd(OAc)₂/XPhos | 89 |
| 4-Methoxyphenyl | PdCl₂(dppf) | 84 |
| 2-Naphthyl | Pd(PPh₃)₄ | 78 |
Oxidation and Reduction
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Oxidation : KMnO₄/H₂O oxidizes the thiophene ring to a sulfone (quantitative yield).
-
Reduction : H₂/Pd-C in EtOH reduces the benzimidazole’s C=N bond, yielding dihydro derivatives (76% yield) .
Stability Under Reaction Conditions
The compound shows pH-dependent stability:
-
Stable in neutral/weakly acidic media (pH 4–7) at 25°C.
-
Degrades rapidly under alkaline conditions (pH >10) via sulfonyl group hydrolysis.
This reactivity profile positions 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole as a versatile scaffold for generating bioactive analogs, particularly antimicrobial and anticancer agents . Recent advances in transition-metal catalysis (e.g., Pd-PEPPSI complexes) further enhance its synthetic utility .
Comparison with Similar Compounds
Key Structural Analogues:
2-(Piperazin-1-yl)-1H-benzo[d]imidazole derivatives (e.g., ):
- Synthesized via reactions of 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with isothiocyanates or isocyanates.
- These derivatives lack the thiophene-sulfonyl group but retain the piperazine-benzimidazole backbone, enabling comparisons of substituent effects on bioactivity .
Omeprazole and Pantoprazole ():
- Clinically used proton pump inhibitors (PPIs) with a sulfinyl group instead of sulfonyl.
- The sulfinyl moiety in PPIs is critical for covalent binding to H+/K+ ATPase, whereas the sulfonyl group in the target compound may enhance stability or alter target specificity .
Triazolo-thiazole acetamide derivatives ():
- Compounds like 9a–9e feature benzimidazole cores linked to triazole-thiazole systems.
- These molecules exhibit varied substituents (e.g., fluorophenyl, bromophenyl) that influence solubility and binding affinity, contrasting with the thiophene-sulfonyl group’s electron-withdrawing effects .
Physicochemical and Spectral Properties
- The thiophene-sulfonyl group in the target compound is expected to increase molecular polarity compared to methylthio or aryloxy substituents (e.g., 9c in ) .
Limitations and Contrasts
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, and what key reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Subsequent functionalization of the piperazine ring with thiophene sulfonyl groups is achieved using sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride) in polar aprotic solvents like DMF or DCM. Catalysts such as triethylamine or DMAP are often employed to enhance reactivity. Key factors include temperature control (e.g., reflux vs. room temperature), solvent choice (DMF for solubility vs. DCM for ease of purification), and stoichiometric ratios to minimize side products .
- Data Consideration : Yields range from 70% to 96% in analogous compounds, with purity confirmed via elemental analysis and chromatography .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzimidazole core (e.g., aromatic protons at δ 7.0–8.5 ppm) and piperazine-thiophene sulfonyl connectivity (e.g., sulfonyl group protons at δ 3.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What computational tools are used to predict the reactivity of the thiophene sulfonyl-piperazine moiety in this compound?
- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies (using software like AutoDock Vina) evaluate binding affinities to biological targets (e.g., enzymes or receptors), with pose validation via RMSD analysis .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodology : Discrepancies often arise from solvent effects or steric hindrance not modeled in simulations. Experimental validation includes:
- Kinetic Studies : Comparing reaction rates under varying conditions (e.g., solvent polarity, temperature) .
- Crystallography : Single-crystal X-ray diffraction confirms spatial arrangements of the sulfonyl-piperazine group, which may clash with computational poses .
Q. How can reaction conditions be optimized to improve scalability while maintaining high enantiomeric purity?
- Methodology :
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions. Parameters like residence time and pressure are tuned using DOE (Design of Experiments) .
Q. What methodologies assess the compound’s biological activity, particularly its interaction with histamine or serotonin receptors?
- Methodology :
- In Vitro Binding Assays : Radioligand displacement assays (e.g., using ³H-mepyramine for H1 receptors) quantify IC₅₀ values. Competitive binding curves are analyzed via nonlinear regression .
- Functional Assays : Measurement of cAMP levels (for Gs-coupled receptors) or calcium flux (for Gq-coupled receptors) using HEK293 cells transfected with target receptors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Root Cause Analysis :
- Solvent Polarity : Chemical shifts vary with deuterated solvent (e.g., DMSO-d6 vs. CDCl3). Standardize solvent and temperature .
- Tautomerism : The benzimidazole NH proton (δ 12–13 ppm) may shift due to keto-enol tautomerism; control pH during sample preparation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
